4-Bromo-3-methylbenzaldehyde (CAS: 78775-11-8) is a highly versatile, bifunctional aromatic building block characterized by an electrophilic formyl group and a cross-coupling-ready aryl bromide, separated by a meta-methyl substituent. In industrial and laboratory procurement, this compound is primarily selected for its orthogonal reactivity: the aldehyde readily participates in reductive aminations and Knoevenagel condensations, while the aryl bromide serves as a reliable handle for palladium-catalyzed Suzuki or Buchwald-Hartwig cross-couplings. The critical structural feature is the 3-methyl group, which introduces targeted steric hindrance adjacent to the bromine atom and modulates the electronic density of the aromatic ring. This specific substitution pattern makes it a superior precursor for synthesizing conformationally restricted scaffolds and highly potent active pharmaceutical ingredients (APIs) compared to unmethylated baseline analogs [1].
Substituting 4-bromo-3-methylbenzaldehyde with the more common 4-bromobenzaldehyde fundamentally alters both the 3D conformation and the target binding affinity of downstream products. The ortho-relationship of the methyl group to the bromine atom introduces critical steric hindrance that restricts the rotation of resulting C-C bonds in cross-coupled biphenyl systems, forcing them into the non-planar conformations necessary for specific ligand-receptor interactions. Furthermore, the steric bulk of the methyl group intentionally twists molecular backbones in conjugated materials, decreasing π-conjugation to stabilize specific molecular orbitals. Buyers synthesizing conformationally locked APIs, atropisomeric ligands, or precisely tuned optoelectronic materials will experience a catastrophic loss of target potency or altered photophysical properties if the unmethylated generic substitute is procured[1].
In the design of advanced photophysical materials and dyads, the 3-methyl group of 4-Bromo-3-methylbenzaldehyde acts as a critical steric modifier. When incorporated into biphenylene-type bridges via cross-coupling, the methyl substituent introduces steric hindrance that twists the molecular backbone, decreasing the degree of π-conjugation between adjacent aromatic rings. This structural twist stabilizes the HOMO of the bridge component and alters the energy of virtual excited states compared to planar, unmethylated bridges derived from 4-bromobenzaldehyde. Consequently, the methyl group enables precise tuning of photoinduced electron transfer rates [1].
| Evidence Dimension | π-conjugation and HOMO stabilization via steric twisting |
| Target Compound Data | Methylated bridge induces steric twisting, decreasing conjugation |
| Comparator Or Baseline | Unmethylated bridge (4-bromobenzaldehyde derived) |
| Quantified Difference | Modulates the energy of virtual excited states and hole-transfer routes |
| Conditions | Synthesis of Ru(II) terpyridine-expanded pyridinium dyads |
Essential for procuring building blocks where precise control over molecular planarity and electronic decoupling is required for the final application.
The 3-methyl substitution provided by 4-Bromo-3-methylbenzaldehyde is a proven determinant of biological activity in thienocyclic-based EP2/EP4 receptor antagonists. Structure-activity relationship (SAR) studies demonstrate that incorporating this specific building block yields derivatives with excellent antagonistic potency, achieving IC50 values as low as 1.08 nM against EP4. The 3-position methyl group on the resulting phenyl ring was identified as the dominant substitution for enhancing potency, whereas baseline derivatives lacking this methyl group (synthesized from 4-bromobenzaldehyde) exhibit suboptimal receptor binding profiles [1].
| Evidence Dimension | Receptor binding affinity (IC50) |
| Target Compound Data | 1.08 nM (EP4) for the 3-methyl derivative |
| Comparator Or Baseline | Unsubstituted baseline from 4-bromobenzaldehyde |
| Quantified Difference | The 3-methyl group acts as the dominant structural driver for low-nanomolar target engagement |
| Conditions | In vitro EP2/EP4 receptor antagonism assays |
Justifies selecting the more specialized 3-methyl building block over the baseline 4-bromo analog to achieve viable clinical candidate potency.
4-Bromo-3-methylbenzaldehyde exhibits excellent reactivity in standard laboratory and industrial reductive amination workflows, proving its viability as a scalable precursor. In the synthesis of succinate receptor fluorescent tracers, the reaction of 4-bromo-3-methylbenzaldehyde with secondary amines (such as 1-methylpiperazine) using sodium triacetoxyborohydride proceeds smoothly at room temperature. The compound's aldehyde group remains highly accessible despite the meta-methyl group, allowing for efficient one-pot conversion to the corresponding tertiary amine without requiring harsh conditions or specialized catalysts[1].
| Evidence Dimension | Reductive amination efficiency |
| Target Compound Data | Efficient one-pot conversion to 1-(4-bromo-3-methylbenzyl)-4-methylpiperazine |
| Comparator Or Baseline | Standard unhindered benzaldehydes |
| Quantified Difference | Maintains high reactivity and processability under mild conditions (room temperature, 17 h) |
| Conditions | Reaction with 1-methylpiperazine and NaBH(OAc)3 in DCM |
Confirms that the compound can be seamlessly integrated into mainstream pharmaceutical hit-to-lead pipelines utilizing standard reductive amination protocols.
4-Bromo-3-methylbenzaldehyde demonstrates excellent processability and reactivity in base-catalyzed condensation reactions used to build extended π-conjugated systems. In the synthesis of cyanostyrylthiophene (CST) linkages for visible-light-driven hydrogen production, the reaction of 4-bromo-3-methylbenzaldehyde with thiophene-2-carbaldehyde derivatives achieves yields exceeding 90%. The inclusion of the methyl group provides necessary solubility and allows for fine-tuning of the optical bandgap (e.g., 1.97 eV) in the resulting polymers without compromising the coupling efficiency of the aldehyde moiety [1].
| Evidence Dimension | Condensation reaction yield and bandgap tuning |
| Target Compound Data | >90% yield; resulting polymer bandgap of 1.97 eV |
| Comparator Or Baseline | Standard aryl aldehydes |
| Quantified Difference | Maintains >90% coupling efficiency while providing essential solubility/steric tuning |
| Conditions | Base-catalyzed condensation (sodium tert-butoxide in methanol) |
Ensures high atom-economy and reliable processability when synthesizing advanced organic materials and fluorophores.
Due to the steric hindrance provided by the 3-methyl group, this compound is the optimal starting material for synthesizing biphenyl-containing active pharmaceutical ingredients (APIs) that require a locked, non-planar conformation to achieve low-nanomolar receptor binding affinity, such as EP2/EP4 antagonists[1].
The compound serves as a highly efficient precursor for Knoevenagel condensations in the production of cyanostyrylthiophene-based conjugated polymers. The methyl group provides essential solubility and allows for the precise tuning of the optical bandgap without compromising the >90% coupling efficiency [2].
In materials science, it is utilized to synthesize biphenylene-type bridges where the methyl substituent intentionally twists the molecular backbone. This precise steric control decreases π-conjugation, enabling researchers to stabilize specific molecular orbitals and govern photoinduced electron transfer rates [3].
Given its excellent processability in standard reductive amination and Suzuki cross-coupling workflows, 4-bromo-3-methylbenzaldehyde is an ideal bifunctional building block for generating diverse libraries of functionalized benzylamines and biphenyls during pharmaceutical hit-to-lead optimization [4].
Irritant